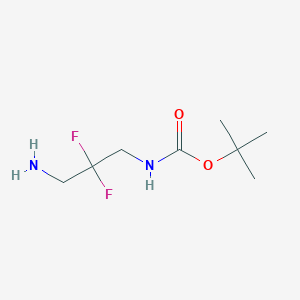

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its molecular formula C8H16F2N2O2 and molecular weight of 210.22 g/mol. The compound is officially registered under Chemical Abstracts Service number 1044675-84-4, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry name precisely describes the structural arrangement: tert-butyl (3-amino-2,2-difluoropropyl)carbamate, reflecting the systematic nomenclature conventions for carbamate-protected amino compounds.

The structural representation through Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)NCC(CN)(F)F, which encodes the complete connectivity pattern including the tert-butyl protecting group, carbamate linkage, and the difluorinated propyl chain bearing the terminal amino group. The International Chemical Identifier string InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13) provides a standardized representation enabling unambiguous chemical communication across different software platforms and databases.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16F2N2O2 | |

| Molecular Weight | 210.22 g/mol | |

| CAS Registry Number | 1044675-84-4 | |

| InChIKey | NKSNFHIQHSKDKB-UHFFFAOYSA-N | |

| Purity (Commercial) | 0.95 | |

| PubChem CID | 75481390 |

The compound exhibits characteristic mass spectrometric fragmentation patterns, with predicted collision cross sections ranging from 142.8 to 190.4 Ų depending on the ionization adduct formed. The protonated molecular ion [M+H]+ appears at m/z 211.12526 with a predicted collision cross section of 145.7 Ų, while sodium adduct formation [M+Na]+ occurs at m/z 233.10720 with a corresponding collision cross section of 151.5 Ų. These analytical parameters serve as critical identification markers for quality control and structural verification purposes in synthetic applications.

Historical Development in Fluorinated Amino Acid Derivatives

The development of fluorinated amino acid derivatives has evolved significantly over recent decades, with this compound representing a sophisticated example of modern synthetic methodology. The historical progression began with early observations that fluorine incorporation into biological molecules could dramatically alter their pharmacokinetic and pharmacodynamic properties. Research into fluorinated amino acids gained momentum through the recognition that site-selective modification of amino acids, peptides, and proteins could provide valuable tools for medicinal chemistry and chemical biology applications.

The strategic development of difluorinated amino acid derivatives emerged from the understanding that fluorine atoms possess unique electronic and steric properties compared to other halogens. The carbon-fluorine bond exhibits exceptional strength with an average bond energy around 480 kJ/mol, significantly exceeding that of carbon-chlorine bonds at approximately 320 kJ/mol. This fundamental difference contributes to the high thermal and chemical stability observed in fluorinated compounds, making them particularly valuable for pharmaceutical applications requiring metabolic resistance.

Historical synthetic approaches to fluorinated amino acids initially relied on direct fluorination methods, but these often suffered from limited selectivity and harsh reaction conditions. The evolution toward late-stage fluorination strategies using nucleophilic fluorinating reagents represented a significant advancement, enabling the introduction of fluorine atoms into highly functionalized molecular scaffolds. The development of reagents such as diethylaminosulfur trifluoride and its derivatives provided more controlled access to fluorinated building blocks, although modest yields remained a persistent challenge.

Table 2: Evolution of Fluorinating Reagents in Amino Acid Chemistry

| Era | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Early Period | SF4, direct fluorination | Simple methodology | Harsh conditions, poor selectivity |

| Intermediate | DAST, morpholine-DAST | Improved selectivity | Modest yields, elimination reactions |

| Modern | Selectfluor, NFSI | Mild conditions | Substrate-dependent |

| Contemporary | Arylsulfur trifluorides | Enhanced stability | Limited scope |

The emergence of protected amino acid derivatives, particularly those employing tert-butyl carbamate protection, addressed critical synthetic challenges in accessing complex fluorinated structures. The tert-butyl carbamate group provides robust protection under a wide range of reaction conditions while remaining readily removable under acidic conditions, making it ideal for multi-step synthetic sequences. This protective strategy enabled the development of fluorinated amino acid building blocks that could be incorporated into larger molecular frameworks without compromising the integrity of the fluorine-containing moiety.

Role in Modern Organofluorine Chemistry

This compound occupies a prominent position in contemporary organofluorine chemistry, serving multiple roles that extend beyond simple synthetic utility. The compound exemplifies the strategic application of fluorine incorporation to achieve specific molecular properties, particularly in the context of conformational control and metabolic stability enhancement. The presence of two fluorine atoms in the 2,2-difluoropropyl motif creates a unique electronic environment that influences both local and global molecular conformations through a combination of steric and electronic effects.

The role of this compound in modern synthesis strategies relates closely to its function as a versatile building block for accessing more complex fluorinated architectures. The difluoromethylene group (CF2) serves as a bioisostere for oxygen atoms in many biological systems, enabling the design of metabolically stable analogs of natural substrates. This bioisosterism has proven particularly valuable in pharmaceutical chemistry, where the replacement of metabolically labile functionalities with fluorinated equivalents can dramatically improve drug half-life and bioavailability.

Contemporary applications of this compound in organofluorine chemistry leverage the unique properties of the carbon-fluorine bond to achieve previously inaccessible molecular transformations. The high electronegativity of fluorine (3.98 on the Pauling scale) creates significant bond polarization, with the carbon bearing a partial positive charge and fluorine carrying a partial negative charge. This polarization pattern influences neighboring functional groups through both inductive and field effects, enabling precise control over reactivity patterns in complex synthetic sequences.

The compound's utility in modern organofluorine chemistry also stems from its compatibility with contemporary synthetic methodologies, particularly those involving transition metal catalysis. The fluorinated amino acid framework can participate in various coupling reactions while maintaining the integrity of the fluorine-containing motif, enabling the construction of complex molecular architectures through convergent synthetic approaches. Recent developments in enantioselective synthesis of fluorinated amino acid derivatives have highlighted the importance of such building blocks in accessing optically pure materials for pharmaceutical applications.

Table 3: Applications of this compound in Modern Chemistry

| Application Area | Function | Key Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Bioisosteric replacement | Enhanced metabolic stability |

| Chemical Biology | Conformational probe | Precise structural control |

| Synthetic Chemistry | Building block | Versatile reactivity |

| Medicinal Chemistry | Drug development | Improved pharmacokinetics |

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O2/c1-7(2,3)14-6(13)12-5-8(9,10)4-11/h4-5,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSNFHIQHSKDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044675-84-4 | |

| Record name | tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2,2-difluoropropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance its binding affinity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorination Patterns

- The target compound contains two fluorine atoms on the propyl chain, balancing electronegativity and steric effects for optimal reactivity in coupling reactions .

- Trifluoromethyl derivatives (e.g., C₉H₁₇F₃N₂O₂) exhibit higher metabolic stability due to the strong electron-withdrawing effect of -CF₃, making them suitable for prolonged drug action .

Amino Group Modifications

Biological Activity

tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate is an organic compound with the molecular formula C₉H₁₈F₂N₂O₂ and a molecular weight of 224.25 g/mol. This compound features a tert-butyl group, a carbamate functional group, and a 3-amino-2,2-difluoropropyl moiety. Its unique structural characteristics make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards molecular targets, which can lead to altered biological responses. The carbamate group may form covalent bonds with target molecules, further influencing its mechanism of action .

Potential Applications

Research has indicated that this compound may serve as a biochemical probe for studying enzyme mechanisms and protein interactions. It has been explored for potential therapeutic applications due to its unique chemical properties .

Comparative Analysis with Similar Compounds

The following table summarizes the unique features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₈F₂N₂O₂ | Contains both fluorine atoms and a carbamate group |

| tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate | C₁₀H₂₂N₂O₂ | Contains dimethyl instead of difluoropropyl |

| tert-butyl N-(3-amino-1-propanyl)carbamate | C₉H₁₉N₃O₂ | Lacks fluorine substituents |

The distinct combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds .

Enzyme Interaction Studies

Studies have shown that the compound can act as an inhibitor or activator of specific enzymes. For instance, research focusing on enzyme inhibition has demonstrated that the fluorinated structure significantly impacts binding interactions, leading to altered enzymatic activity .

Therapeutic Potential

In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate. Preliminary studies suggest it may possess anti-inflammatory properties and could be developed for treating conditions linked to enzyme dysregulation .

Industrial Applications

Beyond biological research, this compound is also being explored for industrial applications. Its incorporation into polymers or other materials may enhance their performance due to the unique properties imparted by the fluorinated group .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate?

The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting tert-butyl chloroformate with amines under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key steps include:

- Amine protection : The primary amine group is protected using tert-butyl carbamate (Boc) to prevent side reactions.

- Fluorination : Difluorination at the β-position may involve halogen exchange (e.g., using DAST or Deoxo-Fluor) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by NMR and LC-MS .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify functional groups (e.g., Boc at δ ~1.4 ppm for tert-butyl protons) and fluorine coupling patterns .

- X-ray crystallography : For solid-state analysis, SHELX programs refine crystal structures to resolve bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. What safety precautions are required for handling this compound?

- GHS classification : While specific data for this compound is limited, analogous tert-butyl carbamates may exhibit acute toxicity (Category 4) or skin irritation. Consult SDS for hazard codes (e.g., H303: harmful if swallowed) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution or asymmetric catalysis is critical for accessing enantiopure forms:

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates in coupling reactions .

- Catalytic fluorination : Palladium or organocatalysts enable stereocontrol during difluorination .

- HPLC chiral separation : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, with purity confirmed via circular dichroism (CD) .

Q. What role does this compound play in PROTAC (proteolysis-targeting chimera) design?

The 3-amino-2,2-difluoropropyl group serves as a linker between E3 ligase ligands and target protein binders:

- Hydrolytic stability : The difluoro group resists metabolic degradation, enhancing in vivo half-life .

- Conformational rigidity : Fluorine’s electronegativity restricts rotational freedom, optimizing ternary complex formation .

- Case study : Derivatives of this scaffold improved degradation efficiency (DC₅₀ < 10 nM) in BRD4-targeting PROTACs .

Q. How do crystallographic data resolve contradictions in spectroscopic analysis?

Discrepancies between NMR (solution) and X-ray (solid-state) data arise from dynamic effects. For example:

- Rotameric equilibria : Fluorine’s anisotropic effects in NMR may mask conformers, while X-ray reveals dominant solid-state structures .

- Hydrogen bonding : SHELXL refinement identifies intermolecular interactions (e.g., N–H⋯F) that stabilize specific tautomers .

- Validation : Cross-validate using DFT calculations (e.g., Gaussian09) to correlate experimental and theoretical geometries .

Q. What analytical challenges arise in quantifying degradation products?

Hydrolysis of the Boc group generates volatile tert-butanol and CO₂, complicating analysis:

- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% formic acid to separate and quantify degradation products (e.g., free amine) .

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/basic conditions to identify stability thresholds .

- Kinetic modeling : Monitor degradation rates using Arrhenius plots to predict shelf-life under storage conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for tert-Butyl Carbamate Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction solvent | Anhydrous acetonitrile | |

| Base | K₂CO₃ or DIPEA | |

| Temperature | 0–25°C | |

| Fluorination reagent | Deoxo-Fluor | |

| Purification method | Silica gel chromatography |

Q. Table 2. Crystallographic Data for Analogous Compounds

| Compound | Space Group | R-factor | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| tert-Butyl N-[3-chloro-2-methylphenyl]carbamate | P2₁/c | 0.045 | N–H⋯O, C–H⋯O | |

| tert-Butyl N-(2-oxopropyl)carbamate | P-1 | 0.052 | N–H⋯O, C–H⋯F |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.